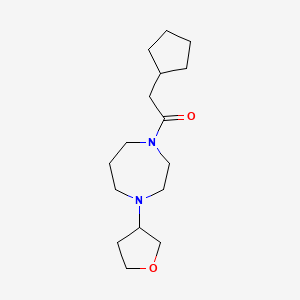
2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H28N2O2 and its molecular weight is 280.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a cyclopentyl group and a tetrahydrofuran moiety attached to a diazepane ring. This unique configuration may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are crucial for modulating mood and anxiety levels.
2. Antidepressant Activity
In preclinical studies, compounds with similar structures have shown promise as potential antidepressants. They may exert their effects through the inhibition of reuptake transporters for serotonin (5-HT) and norepinephrine (NE), thereby increasing the availability of these neurotransmitters in the synaptic cleft.
3. Anxiolytic Effects
The anxiolytic properties of related compounds suggest that this compound could be effective in reducing anxiety symptoms. This effect may be mediated by modulation of GABAergic transmission, enhancing inhibitory neurotransmission in the brain.
Case Studies
Several studies have explored the biological activity of related diazepane derivatives:
- Study 1 : A study published in Journal of Medicinal Chemistry examined a series of diazepane derivatives and their effects on serotonin receptors. Results indicated that modifications to the diazepane ring could enhance binding affinity and selectivity for specific receptor subtypes .
| Compound | Receptor Affinity (Ki, nM) | Activity |
|---|---|---|
| Compound A | 50 | Antidepressant |
| Compound B | 30 | Anxiolytic |
| 2-Cyclopentyl... | TBD | TBD |
Properties
IUPAC Name |
2-cyclopentyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c19-16(12-14-4-1-2-5-14)18-8-3-7-17(9-10-18)15-6-11-20-13-15/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQTPJZRIBPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














